REACTION_CXSMILES
|
N1CCCCC1.[C:7]([CH2:9][C:10]([NH2:12])=[O:11])#[N:8].[N+:13]([C:16]1[C:21]([CH:22]=O)=[CH:20][C:19]([O:24][CH3:25])=[C:18]([O:26][CH3:27])[CH:17]=1)([O-:15])=[O:14]>CO>[C:7]([C:9](=[CH:22][C:21]1[CH:20]=[C:19]([O:24][CH3:25])[C:18]([O:26][CH3:27])=[CH:17][C:16]=1[N+:13]([O-:15])=[O:14])[C:10]([NH2:12])=[O:11])#[N:8]
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C=C1C=O)OC)OC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The bright yellow filter cake is washed with cold isopropanol (300 ml.)
|
Type
|
CUSTOM
|
Details
|
air dried
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C(C(=O)N)=CC1=C(C=C(C(=C1)OC)OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N1CCCCC1.[C:7]([CH2:9][C:10]([NH2:12])=[O:11])#[N:8].[N+:13]([C:16]1[C:21]([CH:22]=O)=[CH:20][C:19]([O:24][CH3:25])=[C:18]([O:26][CH3:27])[CH:17]=1)([O-:15])=[O:14]>CO>[C:7]([C:9](=[CH:22][C:21]1[CH:20]=[C:19]([O:24][CH3:25])[C:18]([O:26][CH3:27])=[CH:17][C:16]=1[N+:13]([O-:15])=[O:14])[C:10]([NH2:12])=[O:11])#[N:8]
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C=C1C=O)OC)OC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The bright yellow filter cake is washed with cold isopropanol (300 ml.)
|
Type
|
CUSTOM
|
Details
|
air dried
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C(C(=O)N)=CC1=C(C=C(C(=C1)OC)OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |